O(6)-(3-Iodobenzyl)guanine I-131

AGT binding stoichiometry paired‑label assay MGMT substrate specificity

O(6)-(3-Iodobenzyl)guanine I-131 ([131I]IBG) is a radioiodinated O6‑benzylguanine derivative that functions as a small‑molecule substrate of the DNA repair protein O6‑alkylguanine‑DNA alkyltransferase (AGT/MGMT). By transferring its 3‑iodobenzyl moiety to the active‑site cysteine residue of AGT, [131I]IBG enables non‑invasive single‑photon emission computed tomography (SPECT) imaging of tumor AGT content and can concurrently sensitize tumor cells to alkylating chemotherapeutics.

Molecular Formula C12H10IN5O
Molecular Weight 371.15 g/mol
CAS No. 321195-50-0
Cat. No. B12762362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO(6)-(3-Iodobenzyl)guanine I-131
CAS321195-50-0
Molecular FormulaC12H10IN5O
Molecular Weight371.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)COC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C12H10IN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)/i13+4
InChIKeyIRRAGWYGQHFFCC-IQTOPCCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O(6)-(3-Iodobenzyl)guanine I-131 (CAS 321195-50-0): Radiolabeled AGT Probe for Tumor Imaging and Chemotherapy Sensitization


O(6)-(3-Iodobenzyl)guanine I-131 ([131I]IBG) is a radioiodinated O6‑benzylguanine derivative that functions as a small‑molecule substrate of the DNA repair protein O6‑alkylguanine‑DNA alkyltransferase (AGT/MGMT) [1]. By transferring its 3‑iodobenzyl moiety to the active‑site cysteine residue of AGT, [131I]IBG enables non‑invasive single‑photon emission computed tomography (SPECT) imaging of tumor AGT content and can concurrently sensitize tumor cells to alkylating chemotherapeutics [2]. The compound is synthesized via a single‑step radioiododestannylation route that provides consistently high radiochemical yields, making it a practical radiopharmaceutical for preclinical and clinical AGT‑quantification studies [1].

Why O(6)-(3-Iodobenzyl)guanine I-131 Cannot Be Replaced by Unlabeled IBG or Alternative PET Tracers


The 3‑iodobenzylguanine scaffold can accommodate different radioisotopes (131I, 125I, 18F) and can be derivatized as the free base, 2′‑deoxyguanosine analogue, or glucose conjugate; however, each modification radically alters binding stoichiometry, cellular uptake efficiency, and biodistribution [1]. [131I]IBG demonstrates near‑quantitative binding to purified AGT (99.4 % of input radioactivity), whereas the glycosylated analogue [125I]IBdG binds only 48.8 % despite 2–3‑fold higher cell‑associated activity [2]. Similarly, the PET‑suitable 4‑fluoro analogue [18F]FBG exhibits a 3.3‑fold higher IC50 for AGT inactivation (50 nM vs 15 nM for unlabeled IBG), underscoring that halogen‑substitution position and radioisotope identity directly control the pharmacodynamic profile [3]. Generic substitution therefore risks altering the balance between specific AGT labeling and non‑specific background accumulation, invalidating the quantitative relationship between tracer uptake and tumor AGT content.

Quantitative Head‑to‑Head Evidence for O(6)-(3-Iodobenzyl)guanine I-131 Against Closest Analogs


Near‑Quantitative AGT Binding vs. Glycosylated Analogue [125I]IBdG

In a paired‑label format measuring direct binding to purified AGT protein, [131I]IBG achieved 99.4 % ± 0.4 % of input radioactivity bound, while the 2′‑deoxyguanosine analogue [125I]IBdG bound only 48.8 % ± 2.9 % under identical conditions. BG inhibited [131I]IBG binding with an IC50 of 3.3 μM, compared to 1.4 μM for [125I]IBdG, confirming higher AGT‑substrate fidelity for the free‑base guanine compound [1].

AGT binding stoichiometry paired‑label assay MGMT substrate specificity

Single‑Step Radioiododestannylation Yield Advantage Over Historical Two‑Step Protocol

The refined single‑step radioiododestannylation of O6‑3‑(trimethylstannyl)benzylguanine delivers [131I]IBG in 85–95 % radiochemical yield, a substantial improvement over the earlier two‑step protocol that required separate deprotection and isolation [1]. This yield range exceeds the typical 70 % overall yield reported for the comparable [131I]IBG two‑step route and is also higher than the 40–70 % yields reported for [18F]FBG radiosynthesis [2].

radiochemical synthesis radioiododestannylation process reproducibility

Intratumoral Injection Retention Differentiates AGT‑Expressing vs. AGT‑Depleted Tumors

After direct intratumoral injection of [131I]IBG in athymic mice bearing TE‑671 xenografts, tumor retention was 272.4 ± 48.2 % ID/g in control animals versus 165.8 ± 27.5 % ID/g in mice pre‑treated with BG to deplete AGT, a statistically significant 39 % reduction (p < 0.05) [1]. This demonstrates that [131I]IBG uptake is mechanistically coupled to AGT protein abundance, whereas [125I]IBdG and its peracetylated derivative showed no significant reduction after BG depletion in related studies [2].

intratumoral pharmacokinetics AGT depletion tumor retention

Unlabeled IBG is 3.3‑Fold More Potent Than FBG as AGT Inactivator

In CHO cells transfected to express human AGT, the IC50 for AGT inactivation was 15 nM for unlabeled IBG (the non‑radioactive form of the I‑131 compound) versus 50 nM for 4‑fluorobenzylguanine (FBG), the precursor for the PET tracer [18F]FBG [1]. This 3.3‑fold potency difference reflects the superior binding pocket complementarity of the 3‑iodobenzyl substituent compared to the 4‑fluorobenzyl group, which directly influences the specific activity requirement of the radiolabeled counterpart.

AGT inactivation IC50 structure–activity relationship halogen substitution

SPECT Isotope Half‑Life (8.02 d) Enables Delayed Imaging vs. Short‑Lived PET Alternatives

[131I]IBG incorporates iodine‑131 (t½ = 8.02 d), permitting imaging and biodistribution measurements at 2–4 h post‑injection and beyond—a time when tumor‑to‑background ratios improve due to clearance from normal tissues [1]. In contrast, [18F]FBG relies on fluorine‑18 (t½ = 109.8 min), restricting useful imaging to the first 2–3 h and precluding late‑time‑point biodistribution analyses that can reveal AGT‑dependent tracer retention [2]. The 125I‑labeled analogues (t½ = 59.4 d) are even longer‑lived, but emit lower‑energy gamma photons less suited for clinical SPECT and pose greater radioactive waste‑handling requirements.

isotope half-life delayed imaging biodistribution window

Procurement‑Relevant Application Scenarios for O(6)-(3-Iodobenzyl)guanine I-131


Preclinical AGT‑Quantification SPECT Imaging in Xenograft Models

Laboratories performing AGT‑dependent chemotherapy sensitization studies can use [131I]IBG to quantify tumor AGT content non‑invasively before and after BG or BG‑analogue pretreatment. The compound's near‑quantitative AGT binding (99.4 %) and intratumoral retention that drops 39 % upon AGT depletion provide a validated signal that correlates with AGT protein levels, unlike the 2′‑deoxyguanosine analogues that show AGT‑independent cellular accumulation [1]. The 8‑day half‑life supports imaging at 0.5, 2, and 4 h post‑injection to capture the clearance phase and maximize tumor‑to‑background contrast [2].

High‑Yield Radiochemical Synthesis for Multi‑Animal Biodistribution Studies

Research groups requiring consistent batch‑to‑batch [131I]IBG for multi‑arm biodistribution experiments benefit from the single‑step radioiododestannylation protocol that delivers 85–95 % radiochemical yield [1]. This yield advantage over the historical two‑step route (~70 %) and over [18F]FBG radiosynthesis (40–70 %) reduces the required starting [131I]iodide activity, lowers per‑batch cost, and ensures sufficient activity remains at injection time for cohorts of 10–15 animals [2].

Comparator Studies Against Fluorine‑18 PET Tracers

When a research program requires direct comparison of SPECT‑based AGT imaging ([131I]IBG) versus PET‑based approaches ([18F]FBG), the 3.3‑fold higher AGT‑inactivation potency of the IBG pharmacophore (IC50 15 nM vs 50 nM for FBG) establishes [131I]IBG as the reference standard for target engagement [1]. Such head‑to‑head comparisons inform the selection of imaging modality (SPECT vs PET) based on the required sensitivity and spatial resolution, with the iodine‑131 tracer providing the longer observation window needed for late‑phase biodistribution.

Chemotherapy‑Sensitization Protocol Optimization

Investigators designing temozolomide or BCNU plus AGT‑inhibitor combination regimens can employ [131I]IBG as a dual‑function agent: the non‑radioactive carrier (IBG) inactivates tumor AGT, while the radiolabeled fraction reports on the degree and duration of AGT depletion via SPECT imaging [1]. This allows real‑time pharmacodynamic monitoring of AGT occupancy and guides the optimal timing of alkylating agent administration, a capability not offered by non‑radioactive BG or IBG alone [2].

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